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Compound of Interest

Compound Name: 5-Nitro-2,1,3-benzothiadiazole

Cat. No.: B175626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

5-Nitro-2,1,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry

and materials science. This document details expected nuclear magnetic resonance (NMR),

infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by generalized

experimental protocols. The information presented is crucial for the identification,

characterization, and quality control of this compound in research and development settings.

Introduction
5-Nitro-2,1,3-benzothiadiazole (C₆H₃N₃O₂S, CAS No. 16252-88-3) is a derivative of the

benzothiadiazole heterocyclic system. The presence of the nitro group, a strong electron-

withdrawing moiety, significantly influences the electronic and, consequently, the spectroscopic

properties of the parent molecule. Understanding its spectroscopic signature is fundamental for

researchers working with this and related compounds.

Spectroscopic Data
While a complete set of experimentally-derived spectra for 5-Nitro-2,1,3-benzothiadiazole is

not readily available in the public domain, the following tables summarize the expected

spectroscopic data based on the analysis of closely related compounds and established

principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 5-Nitro-2,1,3-benzothiadiazole, the aromatic protons and carbons will exhibit

characteristic chemical shifts due to the anisotropic effects of the aromatic system and the

electronic influence of the nitro and thiadiazole groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Nitro-2,1,3-benzothiadiazole

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 8.5 - 8.8 d ~2

H-6 8.2 - 8.5 dd ~9, 2

H-7 7.8 - 8.1 d ~9

Note: Predicted values are based on data from related nitroaromatic and benzothiadiazole

compounds. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Nitro-2,1,3-benzothiadiazole

Carbon Predicted Chemical Shift (δ, ppm)

C-4 120 - 125

C-5 145 - 150 (Nitro-substituted)

C-6 125 - 130

C-7 130 - 135

C-3a 150 - 155

C-7a 150 - 155

Note: The chemical shifts are predicted based on the expected electronic environment of each

carbon atom.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Nitro-2,1,3-benzothiadiazole will be dominated by absorptions from the nitro

group and the benzothiadiazole core.

Table 3: Characteristic IR Absorption Bands for 5-Nitro-2,1,3-benzothiadiazole

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

Asymmetric NO₂ Stretch 1520 - 1560 Strong

Symmetric NO₂ Stretch 1345 - 1385 Strong

Aromatic C=C Stretch 1450 - 1600 Medium to Strong

C=N Stretch (Thiadiazole) 1600 - 1650 Medium

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

C-H Bending (out-of-plane) 700 - 900 Strong

Note: These are typical ranges for the specified functional groups.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule.

The extended π-system of the benzothiadiazole ring, in conjugation with the nitro group, is

expected to result in absorption maxima in the UV and possibly the visible region.

Table 4: Expected UV-Vis Absorption Data for 5-Nitro-2,1,3-benzothiadiazole
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Solvent Expected λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Methanol or Ethanol 250 - 280 and 320 - 380
To be determined

experimentally

Chloroform or

Dichloromethane
250 - 280 and 330 - 390

To be determined

experimentally

Note: The position and intensity of the absorption maxima can be influenced by the solvent

polarity.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 5-Nitro-2,1,3-benzothiadiazole in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For

¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse

sequence is typically employed to simplify the spectrum.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline

correction). Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Objective: To identify the key functional groups in the molecule.

Methodology:
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk.

Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of

4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade

solvent (e.g., methanol, ethanol, or chloroform) of known concentration.

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm

using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as

a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate

the molar absorptivity (ε) using the Beer-Lambert law.

Visualizing the Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the

complementary nature of the different spectroscopic techniques.
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Caption: General workflow for spectroscopic analysis.
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Caption: Interrelation of spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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